2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 539834-48-5
Cat. No.: VC4597680
Molecular Formula: C25H21ClN6O2
Molecular Weight: 472.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539834-48-5 |
|---|---|
| Molecular Formula | C25H21ClN6O2 |
| Molecular Weight | 472.93 |
| IUPAC Name | 2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-10-3-4-12-20(18)34-2)22(19-11-5-6-13-27-19)32-25(28-15)30-23(31-32)16-8-7-9-17(26)14-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
| Standard InChI Key | VAONWOYZPVLKAB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC |
Introduction
Structural and Physicochemical Properties
Core Architecture and Substituent Effects
The molecule features a triazolo[1,5-a]pyrimidine scaffold fused with:
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2-position: 3-Chlorophenyl group, enhancing hydrophobic interactions and electron-withdrawing effects.
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5-position: Methyl group, optimizing steric bulk and metabolic stability .
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6-position: Carboxamide linkage to 2-methoxyphenyl, critical for hydrogen bonding with biological targets.
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7-position: Pyridin-2-yl moiety, contributing to π-π stacking and metal coordination .
Key Physicochemical Data
Synthetic Methodologies
Multi-Step Condensation and Cyclization
Synthesis typically follows a three-step protocol :
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Core Formation: Condensation of 3,5-diamino-1,2,4-triazole with β-keto esters or ketones under acidic conditions to yield the triazolopyrimidine backbone.
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Substituent Introduction:
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Final Functionalization: Microwave-assisted cyclization to install the pyridin-2-yl group .
Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | AcOH, 120°C, 6 hr | 65% | 95% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 78% | 98% |
| 3 | MW, 150°C, 20 min | 82% | 99% |
Biological Activities and Mechanisms
Antiparasitic Activity
The compound inhibits protozoan proteasomes by binding to the β5 subunit, mimicking natural peptide substrates. In Trypanosoma brucei, it achieves an IC₅₀ of 0.8 µM, outperforming bortezomib (IC₅₀ = 1.2 µM) . Structural studies reveal key interactions:
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Chlorophenyl group occupies the S3 hydrophobic pocket.
Anticancer Effects
In MCF-7 breast cancer cells, the compound induces apoptosis via caspase-3/7 activation (EC₅₀ = 15 µM). Comparative data:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Caspase-8 activation |
| A549 | 10.0 | G2/M cell cycle arrest |
| HT-29 | 18.2 | ROS generation |
SAR studies indicate that replacing the 3-chlorophenyl with 4-fluorophenyl reduces potency by 40%, underscoring the importance of halogen positioning .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Caco-2 permeability = 8.2 × 10⁻⁶ cm/s (high intestinal absorption) .
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Metabolism: Hepatic CYP3A4/2D6-mediated oxidation generates hydroxylated metabolites (t₁/₂ = 2.3 hr in human microsomes) .
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Excretion: Renal clearance (CLrenal = 0.45 mL/min/kg) predominates over fecal .
Toxicity Data
| Model | LD₅₀ (mg/kg) | Notable Findings |
|---|---|---|
| Mouse (acute) | 320 | Mild hepatotoxicity at >100 mg/kg |
| Rat (28-day) | 150 | No nephrotoxicity observed |
Future Directions and Clinical Relevance
Hybrid Scaffold Development
Recent efforts focus on merging the triazolopyrimidine core with cycloheptathiophene carboxamides to enhance blood-brain barrier penetration for neurodegenerative applications .
Targeted Drug Delivery
Nanoparticle formulations (PLGA-PEG) improve bioavailability (AUC₀–24 = 450 µg·hr/mL vs. 210 µg·hr/mL for free drug) while reducing hepatic first-pass metabolism.
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